8,11-Dioxadispiro[3.2.47.24]tridecan-3-one
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Overview
Description
8,11-Dioxadispiro[3.2.47.24]tridecan-3-one: is a chemical compound with the molecular formula C11H16O3 . It is a member of the spiroketone family, characterized by its unique spirocyclic structure, which includes two oxygen atoms and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,11-Dioxadispiro[3.2.47.24]tridecan-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spirocyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8,11-Dioxadispiro[3.2.47.24]tridecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
8,11-Dioxadispiro[3.2.47.24]tridecan-3-one has several applications in scientific research:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 8,11-Dioxadispiro[3.2.47.24]tridecan-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes and receptors, influencing biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.5]decane-1,3-dione
- Spiro[4.4]nonane-1,3-dione
- Spiro[5.5]undecane-1,3-dione
Uniqueness
8,11-Dioxadispiro[3.2.47.24]tridecan-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
8,11-dioxadispiro[3.2.47.24]tridecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-9-1-2-10(9)3-5-11(6-4-10)13-7-8-14-11/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDZWRQPHGXIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CCC3(CC2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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